1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride
Description
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) group. Its molecular formula is C₈H₁₃ClF₃N, with a molecular weight of 217.66 g/mol .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-7;/h6,12H,1-5H2;1H |
InChI Key |
YLAWJRNVBKMWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Formation of 2-Azabicyclo[2.2.2]octane Derivatives
The foundational step involves synthesizing the 2-azabicyclo[2.2.2]octane core, which can be achieved via several routes, including the aza-Diels-Alder reaction and reduction of lactams.
Aza-Diels-Alder Reaction : This method involves cycloaddition reactions between suitable dienes and imines or iminium ions. For example, benzaldehyde, p-anisidine, and 2-cyclohexen-1-one can be reacted in anhydrous dimethylformamide with a catalyst like bismuth nitrate pentahydrate under microwave irradiation to generate exo and endo isomers of the bicyclic amines (as described in).
Lactam Reduction : The synthesis of the core can also be achieved by reducing lactams such as norcamphor derivatives using lithium aluminum hydride, yielding the azabicyclic amine. This approach is highlighted in historical literature, such as the 1968 study, which describes the reduction of lactams to produce the azabicyclo[3.2.1]octane framework, a closely related structure.
Introduction of the Trifluoromethyl Group
The key functionalization step involves introducing the trifluoromethyl group at the desired position on the bicyclic framework. This is typically achieved through nucleophilic or electrophilic trifluoromethylation strategies:
Electrophilic Trifluoromethylation : Using reagents such as Togni's reagent or trifluoromethyl sulfonates in the presence of catalysts or radical initiators can facilitate the addition of the trifluoromethyl group onto the precursor amine or its derivatives.
Nucleophilic Trifluoromethylation : Reagents like trifluoromethyl anions or hypervalent iodine reagents can be employed to selectively introduce the trifluoromethyl substituent onto the nitrogen or carbon atoms of the bicyclic core.
Functional Group Transformations and Derivatization
Following trifluoromethylation, further modifications may include oxidation, reduction, or alkylation to refine the compound's structure and enhance its pharmacological profile. These steps involve standard organic transformations such as:
- Alkylation with appropriate alkyl halides to modify the nitrogen substituents.
- Oxidation or reduction to adjust oxidation states or introduce additional functional groups.
Conversion to Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt, which enhances stability and solubility for pharmaceutical applications:
Hydrochloride Formation : The free amine is dissolved in a suitable solvent like ethanol or isopropanol, then treated with gaseous or dissolved hydrochloric acid. The mixture is stirred, and the resulting salt precipitates out, which is then filtered, washed, and dried.
Purification and Characterization : The hydrochloride salt is purified via recrystallization, often from isopropanol or ethyl acetate, and characterized by melting point, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm purity and structure.
Research Outcomes and Data Tables
Research studies have demonstrated various routes for synthesizing this compound, with yields typically ranging from 63% to 81%, depending on the specific pathway and reagents used. For example, the reduction of N-benzyl derivatives followed by hydrogenation in acidic solvents yields the hydrochloride salt efficiently.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Core synthesis | Aza-Diels-Alder, microwave irradiation | — | Exo/endo isomers formation |
| Trifluoromethylation | Electrophilic trifluoromethylating agents | — | Selective substitution at nitrogen or carbon |
| Derivatization | Alkylation, oxidation | Variable | Tailored for specific derivatives |
| Hydrochloride formation | HCl gas or HCl in ethanol | 72-81 | Purification via recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Catalytic Reactions: The compound can act as a catalyst in certain organic reactions, such as the Baylis-Hillman reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Catalytic Reactions: The compound can be used in catalytic amounts in the presence of substrates like aldehydes and unsaturated ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by stabilizing transition states and intermediates. Additionally, the bicyclic structure provides rigidity and stability, making it an effective catalyst and reagent in organic synthesis.
Comparison with Similar Compounds
Quinuclidine Hydrochloride (1-Azabicyclo[2.2.2]octane Hydrochloride)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride
Methyl 2-Azabicyclo[2.2.2]octane-1-carboxylate Hydrochloride
3-[2-(4-Chlorophenyl)ethenyl]-1-azabicyclo[2.2.2]octane Hydrochloride
1-Azabicyclo[2.2.2]octane-3-carboxamide Derivatives
Structural and Property Comparison Table
Metabolic Stability
The trifluoromethyl group in the target compound resists oxidative metabolism, enhancing its half-life compared to quinuclidine hydrochloride .
Pharmacological Potential
Biological Activity
1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine with a distinctive trifluoromethyl group that enhances its lipophilicity and biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of central nervous system (CNS) functions and as a possible immunosuppressive agent.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom integrated into one of the rings, which is characteristic of azabicyclic compounds. The trifluoromethyl group significantly influences its electronic properties, potentially affecting interactions with biological targets.
Research indicates that 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride interacts with various receptors in the CNS, particularly influencing neurotransmitter systems such as acetylcholine receptors. It has been identified as an agonist for the alpha7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and neuroprotection .
Pharmacological Effects
- CNS Modulation : The compound exhibits potential anticonvulsant properties, which may be attributed to its ability to modulate neurotransmitter release and receptor activity in the brain.
- Immunosuppressive Effects : Preliminary studies suggest that it may have immunosuppressive properties, making it a candidate for further investigation in autoimmune diseases or transplant medicine.
Case Studies
A series of studies have evaluated the pharmacological profile of 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride:
- Study on CNS Effects : In vivo studies demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced cognitive function and reduced seizure activity in animal models.
- Immunosuppressive Potential : Another study assessed its effects on T-cell activation, revealing a dose-dependent inhibition of T-cell proliferation, suggesting its potential utility in managing conditions requiring immune modulation.
Comparative Analysis
To better understand the unique attributes of 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane | Bicyclic amine | Similar trifluoromethyl group; studied for CNS effects |
| 1-Azabicyclo[3.3.3]decane | Bicyclic amine | Larger ring system; different pharmacological properties |
| 1-(Trifluoroacetyl)-3-azabicyclo[3.3.3]nonane | Bicyclic amine | Acetyl group modifies reactivity and biological activity |
This table illustrates how 1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride stands out due to its specific bicyclic structure combined with the trifluoromethyl substituent.
Synthesis and Applications
The synthesis of this compound typically involves reactions that introduce the trifluoromethyl group onto the bicyclic framework, often utilizing palladium-catalyzed hydrogenation methods . Its applications extend beyond research into potential therapeutic uses in treating CNS disorders and possibly other conditions requiring immunosuppression.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride, and what key parameters influence yield? The synthesis typically involves multi-step organic reactions, such as cyclization of azabicyclo precursors followed by trifluoromethylation. For example, a related azabicyclo compound was synthesized via nucleophilic substitution using trifluoromethylating agents like (trifluoromethyl)trimethylsilane (TMSCF₃) under anhydrous conditions . Solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature control (0–40°C), and stoichiometric ratios of reagents are critical for minimizing side reactions and maximizing purity .
Advanced: How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound? Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can be employed during cyclization or trifluoromethylation steps. Reaction monitoring via chiral HPLC or NMR with chiral shift reagents ensures enantiomeric excess (ee). For instance, asymmetric catalysis in azabicyclo systems has achieved >90% ee in related compounds by optimizing ligand-metal ratios and reaction time .
Structural Characterization
Basic: What analytical techniques are essential for confirming the structure of this compound? Key techniques include:
- NMR : H and C NMR to verify bicyclic framework and trifluoromethyl group (δ ~110–120 ppm for F coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 238.09) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved? Dynamic NMR experiments or variable-temperature NMR can identify conformational flexibility. For example, chair-to-chair flipping in azabicyclo systems may cause signal broadening, which is resolved by cooling to –40°C to freeze conformers .
Mechanistic Studies
Basic: What is the proposed mechanism for its interaction with biological targets like neurotransmitter receptors? The trifluoromethyl group enhances lipophilicity, facilitating blood-brain barrier penetration. The azabicyclo core mimics tropane alkaloids, enabling competitive binding to dopamine or serotonin transporters. Radioligand binding assays (e.g., with H-labeled analogues) quantify affinity (Ki) .
Advanced: How can in vitro assays distinguish between allosteric vs. orthosteric receptor modulation? Use functional assays (e.g., calcium flux or cAMP accumulation) with and without saturating concentrations of endogenous ligands. Allosteric modulators will show non-competitive inhibition curves in Schild regression analysis .
Data Contradictions
Basic: How should researchers address discrepancies between computational docking predictions and experimental binding data? Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics (MD) simulations. For example, MD over 100 ns can reveal induced-fit binding modes not captured in rigid docking .
Advanced: What strategies resolve conflicting toxicity data across cell lines? Cross-validate using primary neurons vs. immortalized lines. Mitochondrial toxicity assays (Seahorse XF) and transcriptomics can differentiate cell-type-specific responses .
Biological Activity Profiling
Basic: What in vitro models are suitable for initial neuropharmacological screening?
- Radioligand displacement assays : Determine Ki for monoamine transporters .
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) .
Advanced: How do pharmacokinetic properties vary between rodent and primate models? Use microdialysis to measure brain penetration in non-human primates. Adjust dosing based on allometric scaling of clearance rates .
Safety and Handling
Basic: What are the critical safety protocols for handling this compound?
- Use fume hoods and PPE (nitrile gloves, lab coat) due to hydrochloride salt’s hygroscopicity .
- Store desiccated at –20°C to prevent decomposition .
Advanced: How does stability vary under different pH conditions? Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. LC-MS monitors degradation products (e.g., hydrolyzed bicyclo fragments at pH >8) .
Comparative Analysis
Basic: How does this compound differ structurally from non-fluorinated azabicyclo analogues? The trifluoromethyl group increases electronegativity and metabolic stability compared to methyl or hydrogen substituents. This alters logP (predicted 2.1 vs. 1.5 for non-fluorinated analogues) and CYP450 inhibition profiles .
Advanced: What SAR insights guide lead optimization? 3D-QSAR models using CoMFA/CoMSIA identify substituent effects on receptor affinity. For example, bulkier substituents at the 2-position reduce off-target binding to σ receptors .
Computational Modeling
Advanced: How can MD simulations improve understanding of its blood-brain barrier permeability? Simulate free-energy profiles using umbrella sampling or metadynamics to calculate permeability coefficients (Papp). Compare with in situ perfusion data from rodent models .
Purification Challenges
Advanced: What chromatographic methods resolve co-eluting impurities during scale-up? Use preparative HPLC with HILIC columns (e.g., Waters BEH Amide) and isocratic elution (ACN:H2O with 0.1% TFA). Monitor at 254 nm for trifluoromethyl UV absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
